molecular formula C10H15N3O4 B2741214 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid CAS No. 2138129-20-9

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2741214
CAS No.: 2138129-20-9
M. Wt: 241.247
InChI Key: LCHAPFAUQYQYOZ-UHFFFAOYSA-N
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Description

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid is a complex organic compound that features an imidazole ring, a common structure in many biologically active molecules

Scientific Research Applications

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the imidazole ring through cyclization reactions. The final step often includes deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The imidazole ring can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic acid: This compound shares the Boc-protected amino group but has a different backbone structure.

    Boc-D-FMK: A broad-spectrum caspase inhibitor with a similar Boc-protected amino group.

Uniqueness

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the imidazole ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-4-6-7(8(14)15)13-5-12-6/h5H,4H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHAPFAUQYQYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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